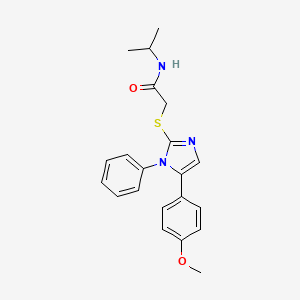

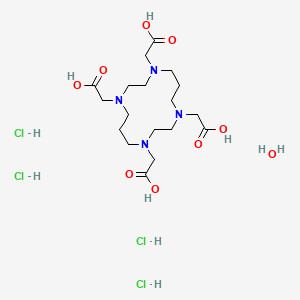

![molecular formula C26H16Br2N2 B2858451 2,8-Dibromo-6,12-diphenylbenzo[c][1,5]benzodiazocine CAS No. 5591-12-8](/img/structure/B2858451.png)

2,8-Dibromo-6,12-diphenylbenzo[c][1,5]benzodiazocine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

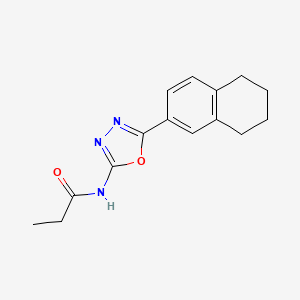

The synthesis of 2,8-Dibromo-6,12-diphenylbenzo[c][1,5]benzodiazocine has been reported in the literature . The compound was obtained as a by-product in the m-chloroperoxybenzoic acid oxidation of 5-bromo-2-(methoxymethoxy)benzaldehyde . The compound was characterized by IR and NMR spectroscopy and X-ray diffraction .Molecular Structure Analysis

The structure of 2,8-Dibromo-6,12-diphenylbenzo[c][1,5]benzodiazocine features two independent molecules with a π–π stacking interaction between them . The compound has been characterized by X-ray structure determination .科学的研究の応用

Antitumor Activity

A series of new 2-phenylbenzothiazoles, structurally related to 2,8-Dibromo-6,12-diphenylbenzo[c][1,5]benzodiazocine, have been synthesized and evaluated for their antitumor properties. These compounds, including 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole, have shown potent and selective antiproliferative activity against various human cancer cell lines, such as lung, colon, and breast cancer cells. The synthesis of these compounds involved the reaction of o-aminothiophenol disulfides with substituted benzaldehydes. This class of compounds exhibits its antitumor activity through mechanisms not reliant on the induction of CYP1A1 expression, marking a distinct approach from previously reported antitumor agents in this category (Catriona G Mortimer et al., 2006).

Organic Semiconductors

2,6-Diphenylbenzo[1,2-b:4,5-b']dichalcogenophenes, including analogues of 2,8-Dibromo-6,12-diphenylbenzo[c][1,5]benzodiazocine, have been identified as high-performance semiconductors for organic field-effect transistors (FETs). These compounds were synthesized from commercially available 1,4-dibromobenzene and demonstrated good p-type semiconductor behavior. Notably, the selenophene analogue showed a high FET mobility, indicating its potential for use in electronic devices (K. Takimiya et al., 2004).

特性

IUPAC Name |

2,8-dibromo-6,12-diphenylbenzo[c][1,5]benzodiazocine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H16Br2N2/c27-19-11-13-23-21(15-19)25(17-7-3-1-4-8-17)29-24-14-12-20(28)16-22(24)26(30-23)18-9-5-2-6-10-18/h1-16H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWHGYMPQKILKKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=NC4=C2C=C(C=C4)Br)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H16Br2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

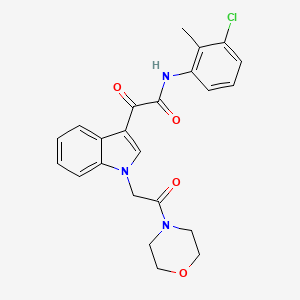

![1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B2858375.png)

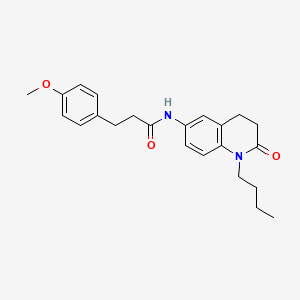

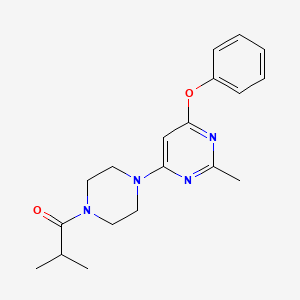

![[2-[1-(4-Methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 2-(4-formylphenoxy)acetate](/img/structure/B2858378.png)

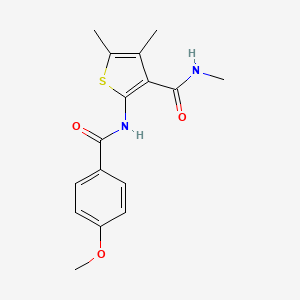

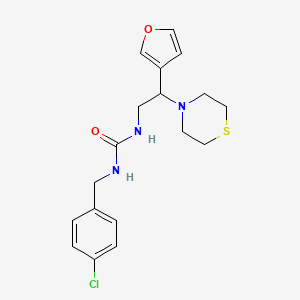

![5-((3,4-Difluorophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2858382.png)

![N-(3-fluoro-4-methylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)

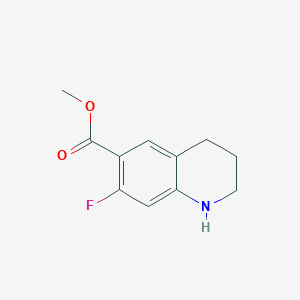

![4-methyl-3-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2858384.png)